2-Methoxy-2,4-diphenylfuran-3-one

描述

Structure

3D Structure

属性

IUPAC Name |

2-methoxy-2,4-diphenylfuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-19-17(14-10-6-3-7-11-14)16(18)15(12-20-17)13-8-4-2-5-9-13/h2-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWINLJDTOJSRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C(=O)C(=CO1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964867 |

Source

|

| Record name | 2-Methoxy-2,4-diphenylfuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50632-57-0 |

Source

|

| Record name | 2-Methoxy-2,4-diphenyl-3(2H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050632570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-2,4-diphenylfuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-2,4-diphenyl-3(2H)-furanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-2,4-diphenylfuran-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-2,4-diphenylfuran-3-one, a fluorogenic compound of significant interest in bioanalytical chemistry. Due to the limited availability of a direct, step-by-step synthetic protocol in published literature, this document outlines a proposed two-step synthetic pathway. This pathway commences with the synthesis of the 2,4-diphenyl-3(2H)-furanone core from benzil, followed by a methoxylation step to yield the final product. This guide includes detailed proposed experimental protocols, tabulated physical and spectroscopic data, and diagrams illustrating the synthetic workflow and reaction mechanism, designed to support researchers in the fields of organic synthesis and drug development.

Introduction

This compound, also known by the acronym MDPF, is a non-fluorescent molecule that becomes highly fluorescent upon reaction with primary amines. This property has led to its use as a valuable tool for the sensitive detection and quantification of biomolecules.[1] This guide details a plausible and chemically sound synthetic route to this important compound, addressing the current gap in readily accessible, detailed synthetic procedures.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process:

-

Step 1: Synthesis of 2,4-diphenyl-3(2H)-furanone. This involves a Johnson-Corey-Chaykovsky reaction between benzil and a sulfur ylide, such as dimethyloxosulfonium methylide, generated in situ from trimethylsulfoxonium iodide.[2][3] This reaction is expected to form an epoxide, which then undergoes an intramolecular rearrangement to yield the furanone ring. The initial product is likely the 2-hydroxy tautomer.

-

Step 2: Methoxylation of 2-hydroxy-2,4-diphenylfuran-3-one. The hemiacetal functionality of the 2-hydroxy tautomer is then converted to a methyl acetal by reaction with methanol, likely under acidic catalysis, to yield the final product, this compound.

The overall proposed synthetic scheme is presented below:

Caption: Proposed two-step synthesis of this compound.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | MDPF, 2,4-Diphenyl-2-methoxy-3(2H)-furanone | |

| CAS Number | 50632-57-0 | |

| Molecular Formula | C₁₇H₁₄O₃ | |

| Molecular Weight | 266.29 g/mol | |

| Appearance | Solid | |

| Purity | ≥98.0% (HPLC) | |

| Storage Temperature | 2-8°C |

Spectroscopic Data (Predicted)

The following tables present predicted spectroscopic data for the final product based on its known structure. Experimental data is not widely available.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20-7.60 | m | 10H | Aromatic protons |

| 6.10 | s | 1H | Vinylic proton |

| 3.40 | s | 3H | Methoxy protons |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 195-205 | C=O (Ketone) |

| 160-170 | C=C (Vinylic) |

| 125-135 | Aromatic carbons |

| 110-120 | C-O (Acetal) |

| 50-60 | OCH₃ (Methoxy) |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretch (Aromatic) |

| 2950-2850 | C-H stretch (Aliphatic) |

| 1720-1700 | C=O stretch (Ketone) |

| 1650-1600 | C=C stretch (Alkene) |

| 1200-1000 | C-O stretch (Acetal) |

MS (Mass Spectrometry) Data

| m/z Value | Assignment |

| 266.09 | [M]⁺ (Molecular ion) |

| 235.08 | [M - OCH₃]⁺ |

| 105.03 | [C₆H₅CO]⁺ |

| 77.04 | [C₆H₅]⁺ |

Experimental Protocols (Proposed)

Disclaimer: The following protocols are proposed based on established chemical principles and analogous reactions, as a detailed, verified procedure for this specific synthesis is not available in the literature. These protocols should be adapted and optimized by a qualified chemist.

Step 1: Synthesis of 2-Hydroxy-2,4-diphenylfuran-3-one

Materials:

-

Trimethylsulfoxonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzil

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser.

-

Wash the sodium hydride with anhydrous THF to remove the mineral oil, and then carefully decant the THF.

-

Add anhydrous DMSO to the flask, and then add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise, maintaining the temperature below 25°C.

-

Stir the resulting mixture at room temperature for 1 hour to generate the sulfur ylide.

-

Dissolve benzil (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-hydroxy-2,4-diphenylfuran-3-one.

Step 2: Synthesis of this compound

Materials:

-

2-Hydroxy-2,4-diphenylfuran-3-one

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-hydroxy-2,4-diphenylfuran-3-one (1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the solution.

-

Stir the reaction mixture at room temperature for 4-8 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, neutralize the acid by the careful addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualization of Workflow and Mechanism

Experimental Workflow

The following diagram illustrates the general workflow for the proposed synthesis.

Caption: General experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism

The following diagram illustrates the proposed mechanism for the formation of the furanone ring from benzil.

Caption: Proposed mechanism for the formation of the furanone ring from benzil.

Safety Information

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Sodium hydride is a highly flammable and reactive substance and should be handled with extreme care.

Conclusion

This technical guide provides a detailed and structured approach to the synthesis of this compound. While a definitive, published protocol is lacking, the proposed two-step synthesis, based on well-established organic reactions, offers a robust starting point for researchers. The provided data tables and diagrams are intended to facilitate a deeper understanding of the synthesis and properties of this important fluorogenic compound. Further optimization of the proposed experimental conditions may be necessary to achieve high yields and purity.

References

Spectroscopic Properties of 2-Methoxy-2,4-diphenylfuran-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis) for 2-Methoxy-2,4-diphenylfuran-3-one (MDPF, CAS No. 50632-57-0) could not be located. The following guide provides an overview of the expected spectroscopic properties based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation. The experimental protocols described are generalized procedures for the analysis of organic compounds of this nature.

Introduction

This compound, often referred to as MDPF, is a non-fluorescent molecule that has garnered significant interest in the field of bio-analytical chemistry.[1] Its primary application lies in its ability to act as a fluorogenic labeling reagent for primary and secondary amines, such as those found in proteins and peptides.[1] Upon reaction with an amine, the furanone ring undergoes a transformation to a highly fluorescent pyrrolone derivative.[1] This property makes MDPF a valuable tool for the sensitive detection and quantification of biomolecules in various analytical techniques, including chromatography, electrophoresis, and zymography.[2][3] This technical guide provides an overview of the expected spectroscopic characteristics of MDPF and detailed methodologies for their determination.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are based on the known spectral data of similar furanone, methoxy, and phenyl-containing compounds.

Table 2.1: Predicted ¹H NMR Spectroscopic Data

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Methoxy (-OCH₃) | 3.0 - 3.5 | Singlet | The methoxy group at an acetal-like carbon is expected to be in this range. |

| Phenyl (Ar-H) | 7.2 - 7.8 | Multiplet | Protons on the two phenyl rings will likely appear as a complex multiplet. |

| Vinyl (=CH-) | 6.0 - 6.5 | Singlet | The single proton on the furanone ring's double bond. |

Table 2.2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 190 - 205 | Ketone carbonyl in a five-membered ring. |

| Phenyl (Ar-C) | 125 - 140 | Aromatic carbons. |

| Olefinic (=C-) | 115 - 125 | Carbon of the C=C double bond attached to a phenyl group. |

| Olefinic (=C-O) | 160 - 170 | Carbon of the C=C double bond attached to the oxygen atom. |

| Acetal (C-O-CH₃) | 100 - 110 | The C2 carbon bearing the methoxy and phenyl groups. |

| Methoxy (-OCH₃) | 50 - 60 | Methoxy carbon. |

Table 2.3: Predicted IR Spectroscopic Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1710 - 1730 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C=C (Alkenyl) | 1640 - 1680 | Medium |

| C-O (Ether/Acetal) | 1050 - 1150 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic - Methoxy) | 2850 - 2960 | Medium |

Table 2.4: Predicted Mass Spectrometry Data

| Parameter | Expected Value | Notes |

| Molecular Weight | 266.29 g/mol | |

| [M]⁺ (Molecular Ion) | m/z 266 | Expected for Electron Ionization (EI). |

| [M+H]⁺ | m/z 267 | Expected for Electrospray Ionization (ESI) in positive mode. |

| [M+Na]⁺ | m/z 289 | Common adduct in ESI. |

| Key Fragments | m/z 235 ([M-OCH₃]⁺), m/z 105 ([C₆H₅CO]⁺) | Loss of the methoxy group and the benzoyl cation are plausible fragmentation pathways. |

Table 2.5: Predicted UV-Visible Spectroscopic Data

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| Ethanol/Acetonitrile | ~250 - 280 and ~320 - 350 | Moderate to High | π → π* transitions associated with the conjugated phenyl and furanone systems. |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Acquisition:

-

Acquire a ¹H spectrum using a standard pulse sequence.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology:

-

Sample Preparation:

-

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

-

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to achieve a stable signal.

-

Acquire data in positive ion mode to observe [M+H]⁺ and other adducts.

-

-

Data Acquisition (EI):

-

Introduce the sample (often via a direct insertion probe or GC inlet) into the high-vacuum source where it is bombarded with electrons (typically 70 eV).

-

Acquire the mass spectrum.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

UV-Visible Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) and the molar absorptivity.

Methodology:

-

Sample Preparation: Prepare a series of dilute solutions of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane) of known concentrations.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes (typically 1 cm path length).

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-600 nm) to obtain the absorbance spectrum.

-

-

Data Analysis: Identify the λmax values from the spectrum. Use the Beer-Lambert law (A = εcl) and the absorbance at λmax for the solutions of known concentration to calculate the molar absorptivity (ε).

Visualizations

The following diagrams illustrate key relationships and workflows associated with the analysis of this compound.

Caption: General experimental workflow for the spectroscopic analysis of a chemical compound.

Caption: Reaction of MDPF with a primary amine to yield a fluorescent product.

Caption: Logical relationship between MDPF's structure and its application.

References

An In-depth Technical Guide to the Stability and Storage of 2-Methoxy-2,4-diphenylfuran-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxy-2,4-diphenylfuran-3-one (MDPF), a versatile fluorogenic labeling reagent. The information is compiled from supplier safety data sheets and related chemical literature to ensure safe handling, maintain compound integrity, and ensure experimental reproducibility.

Core Summary

This compound is a solid crystalline powder, typically off-white in appearance[1]. For optimal stability, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is generally between 2-8°C[2][3][4][5]. It is classified as a combustible solid and can cause skin, eye, and respiratory irritation[2][6][7]. Proper personal protective equipment (PPE) should be used during handling. While specific degradation pathways are not extensively documented, furanone structures are known to be susceptible to hydrolysis and oxidation.

Physicochemical and Storage Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Source(s) |

| CAS Number | 50632-57-0 | [1][2][4] |

| Molecular Formula | C₁₇H₁₄O₃ | [1][4] |

| Molecular Weight | 266.3 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 94 - 97 °C | [1] |

| Purity (Assay) | ≥98.0% (HPLC) | [1][2][3][4] |

| Recommended Storage Temp. | 2-8°C | [1][2][3][4][5] |

| Alternative Storage Temp. | -20°C | [2][3] |

| Storage Class Code | 11 (Combustible Solids) | [2][7] |

Storage and Handling Guidelines

To maintain the quality and stability of this compound, the following storage and handling procedures are recommended.

Recommended Storage Conditions

-

Short-Term Storage: For routine laboratory use, store the compound in a tightly sealed container at 2-8°C in a refrigerator[1][2][3][4].

-

Long-Term Storage: For extended periods, storage at -20°C is also cited as an acceptable condition[2][3]. To prevent degradation from moisture and atmospheric oxygen, it is best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen)[8].

-

Container: Use a tightly closed container to prevent moisture absorption and contamination[6].

-

Environment: Store in a dry, cool, and well-ventilated area away from incompatible materials and foodstuffs[6]. The storage area should be locked for safety[6].

Handling Precautions

This compound is associated with the following hazards:

Therefore, the following precautions should be taken:

-

Use only outdoors or in a well-ventilated area[6].

-

Avoid breathing dust, fumes, or vapors[6].

-

Wear protective gloves, clothing, and eye/face protection[6].

-

Wash hands and any exposed skin thoroughly after handling[6].

-

In case of contact with skin or eyes, rinse immediately and thoroughly with water[6]. If inhaled, move the person to fresh air[6].

Potential Degradation Pathways

-

Hydrolysis: The furanone ring is susceptible to hydrolysis, especially under acidic or basic conditions. This process would involve the opening of the lactone ring to form a carboxylic acid derivative[8][9]. Water acting as a nucleophile can lead to a non-fluorescent 2-hydroxy-furanone[9].

-

Oxidation: Furan rings can be susceptible to oxidation, which may lead to ring-opening or the formation of other oxidized derivatives[8][10].

-

Photodegradation: Exposure to UV light may induce degradation, a common characteristic for many organic compounds[8].

-

Reactivity with Amines: It is important to note that the primary reactivity of this compound, which is exploited for its function as a labeling agent, is its reaction with primary and secondary amines. This reaction involves a nucleophilic attack by the amine on the furanone ring, leading to a ring-opening and subsequent rearrangement to form a highly fluorescent pyrrolone derivative[9]. This is not a degradation pathway in the context of stability but is a key chemical transformation.

Caption: Potential degradation pathways for this compound.

Stability Indicating Assays & Experimental Protocols

A validated stability-indicating analytical method is crucial for assessing the stability of a compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. While a specific protocol for this compound is not published, a general forced degradation study protocol is provided below.

General Forced Degradation Protocol

This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the analytical method's ability to separate them from the parent compound.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 2-8 hours).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 24 hours)[8].

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) for 48 hours[8].

-

Photodegradation: Expose the stock solution to a UV light source (e.g., 254 nm) for a defined period[8].

-

-

Sample Analysis:

-

At specified time points, withdraw an aliquot from each stress condition.

-

Neutralize the acidic and basic samples if necessary.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method (see below).

-

General HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of the compound.

-

Analysis: Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Caption: General experimental workflow for forced degradation stability testing.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-甲氧基-2,4-二苯基-3(2H)-呋喃酮 suitable for fluorescence, ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-甲氧基-2,4-二苯基-3(2H)-呋喃酮 suitable for fluorescence, ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Methoxy-2,4-diphenyl-3(2H)-furanone fluorescence, = 98.0 HPLC 50632-57-0 [sigmaaldrich.com]

- 5. 2,5-Dimethyl-4-methoxy-3(2H)-furanone natural, = 98 , FG 4077-47-8 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. 2-Methoxy-2,4-diphenyl-3(2H)-furanone fluorescence, = 98.0 HPLC 50632-57-0 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | 50632-57-0 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Characterization of 2-Methoxy-2,4-diphenylfuran-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-2,4-diphenylfuran-3-one, with the empirical formula C₁₇H₁₄O₃ and a molecular weight of 266.29 g/mol , is a notable heterocyclic compound utilized primarily as a fluorescent labeling agent in biochemical and analytical applications.[1] Its utility stems from its reaction with primary and secondary amines to form highly fluorescent pyrrolone derivatives, making it a valuable tool for the sensitive detection of proteins and other biomolecules. This guide provides a comprehensive overview of its molecular structure, and while specific experimental data is not widely published, it outlines the standard methodologies for its characterization based on established spectroscopic techniques.

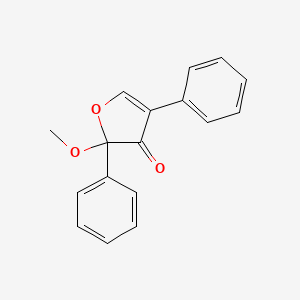

Molecular Structure

This compound, also known by its CAS Number 50632-57-0, possesses a central furan-3-one ring.[1] This five-membered heterocyclic core is substituted with a methoxy group at the 2-position and two phenyl groups at the 2- and 4-positions. The presence of the electron-donating methoxy group and the aromatic phenyl rings significantly influences the electronic properties and reactivity of the furanone core.

Key Structural Features:

-

Furan-3-one Core: A five-membered aromatic heterocycle containing one oxygen atom and a ketone functional group.

-

Methoxy Group (-OCH₃): Attached to the C2 position of the furanone ring.

-

Phenyl Groups (-C₆H₅): Two phenyl rings are attached to the C2 and C4 positions of the furanone ring.

Physicochemical Properties

While a comprehensive, publicly available dataset of the physicochemical properties of this compound is limited, the following information has been established:

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄O₃ | [1] |

| Molecular Weight | 266.29 g/mol | [1] |

| CAS Number | 50632-57-0 | [1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

3.1.1. ¹H NMR Spectroscopy (Proton NMR)

-

Expected Chemical Shifts (δ):

-

Aromatic Protons (C₆H₅): Multiple signals are expected in the range of δ 7.0-8.0 ppm, corresponding to the protons on the two phenyl rings. The exact splitting patterns would depend on the substitution and coupling between adjacent protons.

-

Vinyl Proton (-CH=): A singlet is anticipated for the proton on the furanone ring, likely in the region of δ 5.0-6.0 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methoxy group is expected around δ 3.5-4.5 ppm.

-

3.1.2. ¹³C NMR Spectroscopy (Carbon-13 NMR)

-

Expected Chemical Shifts (δ):

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 180-200 ppm, is characteristic of the ketone carbonyl group in the furanone ring.

-

Aromatic Carbons (C₆H₅): Multiple signals for the carbons of the two phenyl rings would appear in the range of δ 120-140 ppm.

-

Furanone Ring Carbons: The carbons of the furanone ring (excluding the carbonyl) are expected to resonate in the region of δ 90-170 ppm.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group should produce a signal around δ 50-60 ppm.

-

3.1.3. Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is typically used.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs are used. For ¹H NMR, 8-16 scans are usually sufficient, while ¹³C NMR may require several hundred to thousands of scans for adequate signal-to-noise.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorption Bands (cm⁻¹):

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1700-1740 cm⁻¹ for the carbonyl group of the furanone ring.

-

C=C Stretch (Aromatic and Furanone): Medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether and Furanone): Strong absorptions are anticipated in the 1000-1300 cm⁻¹ range.

-

C-H Stretch (Aromatic and Alkyl): Bands above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methoxy C-H bonds are expected.

-

3.2.1. Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Fragmentation:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 266.29) is expected.

-

Major Fragments: Fragmentation may involve the loss of the methoxy group (-OCH₃, m/z = 31), the carbonyl group (-CO, m/z = 28), or cleavage of the phenyl groups.

-

3.3.1. Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer separates the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

Synthesis and Reactivity

While detailed synthetic procedures for this compound are not extensively documented in readily available literature, the synthesis of the 3(2H)-furanone core is well-established. General methods often involve the cyclization of appropriate precursors.

A key chemical property of this compound is its reaction with primary amines. This reaction proceeds via a nucleophilic attack of the amine on the furanone ring, leading to the formation of a highly fluorescent 1-substituted-2,4-diphenyl-3-oxopyrrole derivative. This fluorogenic reaction is the basis for its application in fluorescence-based detection assays.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: Workflow for Synthesis and Characterization.

Conclusion

This compound is a valuable chemical tool with important applications in fluorescence-based detection. While specific, publicly available characterization data is scarce, its structure can be reliably confirmed using standard spectroscopic techniques such as NMR, IR, and mass spectrometry. The protocols and expected spectral features outlined in this guide provide a solid framework for researchers working with this and similar furanone derivatives. Further research to publish a complete spectroscopic dataset for this compound would be a valuable contribution to the scientific community.

References

In-Depth Technical Guide to the Reactivity of 2-Methoxy-2,4-diphenylfuran-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical and practical overview of the reactivity of 2-Methoxy-2,4-diphenylfuran-3-one, a versatile fluorogenic reagent. The document details the core reaction mechanisms, presents quantitative data, outlines experimental protocols, and provides visualizations of the key chemical transformations.

Core Reactivity and Mechanism

This compound (MDPF) is a non-fluorescent molecule that serves as a valuable tool in analytical biochemistry.[1] Its primary reactivity lies in its reaction with primary and secondary amines to yield highly fluorescent products.[1] This reaction forms the basis for sensitive detection and quantification of amines in various applications, including protein analysis.[2][3]

The fundamental reaction mechanism is initiated by a nucleophilic attack of the amine on one of the carbonyl carbons of the furanone ring.[1] This leads to the formation of an unstable tetrahedral intermediate. Subsequently, the intermediate undergoes ring-opening, followed by a rearrangement and cyclization process to form a stable, fluorescent pyrrolinone derivative.[1] The final fluorescent product is a coplanar, fully conjugated, and cationic 2,4-diphenyl-3-oxopyrrole (diPOPy-R).[1]

Quantitative Data

The reaction of this compound with primary amines results in products with distinct spectroscopic properties. The following table summarizes key quantitative data for the starting material and a representative reaction product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | λex (nm) | λem (nm) | Solvent |

| This compound | C₁₇H₁₄O₃ | 266.29 | - | - | - |

| MDPF-hexylamine adduct | - | - | 384 | 472 | Acetonitrile |

Data for the MDPF-hexylamine adduct is based on derivatization with hexylamine.[4][5]

Experimental Protocols

Objective: To synthesize a fluorescent 2,4-diphenyl-3-oxopyrrole derivative by reacting this compound with a primary amine.

Materials:

-

This compound (MDPF)

-

Primary amine (e.g., hexylamine, butylamine)

-

Anhydrous aprotic solvent (e.g., acetonitrile, dioxane)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating plate

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

-

Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.

-

Addition of Amine: To the stirred solution, add an equimolar amount of the primary amine dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using TLC. The formation of the fluorescent product can often be visualized under a UV lamp.

-

Reaction Completion: The reaction is typically rapid, but gentle heating may be applied to ensure complete conversion if necessary.

-

Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be redissolved in a suitable organic solvent and washed with a mild aqueous acid and then brine to remove any unreacted amine and salts.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure fluorescent pyrrolinone derivative.

-

Characterization: The structure of the purified product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Theoretical Studies and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the detailed mechanism of the reaction between this compound and primary amines. While a specific DFT study for this exact reaction is not available in the reviewed literature, the general approach would involve calculating the energies of the reactants, intermediates, transition states, and products to map out the reaction pathway and determine the activation energies for each step.

Below are Graphviz diagrams illustrating the logical workflow of the synthesis and the proposed reaction mechanism.

References

- 1. rsc.org [rsc.org]

- 2. Use of a stable fluorescent reagent, 2-methoxy-2,4-diphenyl-3(2H)-furanone, for the visualization and purification of myelin proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescent labeling of proteins with nile red and 2-methoxy-2,4-diphenyl-3(2H)-furanone: physicochemical basis and application to the rapid staining of sodium dodecyl sulfate polyacrylamide gels and Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Methoxy-2,4-diphenyl-3(2H)-furanone suitable for fluorescence, ≥98.0% (HPLC) | 50632-57-0 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

Hydrolysis of 2-Methoxy-2,4-diphenylfuran-3-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the hydrolysis of 2-Methoxy-2,4-diphenylfuran-3-one. This furanone derivative is a notable reagent in biochemical analysis, primarily utilized for the fluorescent labeling of primary and secondary amines. However, its utility is intrinsically linked to its stability in aqueous environments, where it can undergo hydrolysis. This document outlines the expected products of this hydrolysis reaction under both acidic and basic conditions, proposes detailed reaction mechanisms, and provides hypothetical experimental protocols for conducting and analyzing this transformation. The information presented herein is intended to be a valuable resource for researchers working with this compound, enabling a deeper understanding of its chemical properties and potential degradation pathways.

Introduction

This compound is a non-fluorescent molecule that, upon reaction with primary or secondary amines, yields highly fluorescent products. This property has led to its use in sensitive detection and quantification assays. A significant competing reaction in aqueous media is the hydrolysis of the methoxy group, which leads to the formation of a non-fluorescent 2-hydroxy derivative.[1] The rate and extent of this hydrolysis are pH-dependent, making it a critical factor to consider in the design of experiments and the storage of this reagent. Understanding the hydrolysis of this compound is crucial for optimizing its application in labeling and for assessing its stability.

Hydrolysis Products

The hydrolysis of this compound involves the nucleophilic substitution of the methoxy group at the C2 position by a water molecule. The primary product of this reaction is 2-Hydroxy-2,4-diphenylfuran-3-one. Depending on the pH of the solution, this initial product may exist in equilibrium with a ring-opened form, a substituted 1,3-dione.

Table 1: Summary of Hydrolysis Conditions and Expected Products

| Condition | Catalyst | Primary Product | Potential Secondary/Equilibrium Products |

| Acidic | H₃O⁺ | 2-Hydroxy-2,4-diphenylfuran-3-one | Ring-opened 1,3-diphenyl-1,3-dioxo-2-hydroxypropane |

| Basic | OH⁻ | 2-Hydroxy-2,4-diphenylfuran-3-one | Enolate of the ring-opened 1,3-dione |

Reaction Mechanisms

The hydrolysis of this compound proceeds through different mechanisms under acidic and basic conditions. These proposed pathways are based on established principles of organic chemistry, particularly the hydrolysis of acetals and esters.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the methoxy oxygen, which converts the methoxy group into a good leaving group (methanol). Subsequent nucleophilic attack by water leads to the formation of a hemiacetal, the 2-hydroxy derivative.

Caption: Proposed mechanism for the acid-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis

In basic media, the hydrolysis proceeds via nucleophilic attack of a hydroxide ion at the electrophilic C2 carbon. This is followed by the elimination of a methoxide ion to yield the 2-hydroxy product.

Caption: Proposed mechanism for the base-catalyzed hydrolysis.

Experimental Protocols

The following are hypothetical, detailed methodologies for conducting the hydrolysis of this compound under acidic and basic conditions. These protocols are based on general procedures for similar reactions and should be optimized for specific experimental goals.

Acid-Catalyzed Hydrolysis Protocol

-

Reaction Setup: Dissolve this compound in a suitable organic solvent (e.g., tetrahydrofuran or acetone) in a round-bottom flask.

-

Acid Addition: Add an aqueous solution of a strong acid (e.g., 1 M HCl or H₂SO₄) to the flask. The final pH should be in the range of 1-3.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Once the reaction is complete, neutralize the acid with a suitable base (e.g., saturated NaHCO₃ solution).

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Base-Catalyzed Hydrolysis Protocol

-

Reaction Setup: Dissolve this compound in a water-miscible organic solvent (e.g., methanol or ethanol) in a round-bottom flask.

-

Base Addition: Add an aqueous solution of a strong base (e.g., 1 M NaOH or KOH) to achieve a final pH in the range of 11-13.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using TLC or HPLC.

-

Workup: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

-

Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Dry the organic phase, remove the solvent in vacuo, and purify the residue by column chromatography.

Analytical Characterization of Products

The hydrolysis products can be characterized using a variety of spectroscopic and chromatographic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the disappearance of the methoxy signal and the appearance of a hydroxyl proton signal (which may be exchangeable with D₂O).

-

Mass Spectrometry (MS): MS analysis will show a molecular ion peak corresponding to the mass of 2-Hydroxy-2,4-diphenylfuran-3-one.

-

Infrared (IR) Spectroscopy: The IR spectrum of the product would be expected to show a broad O-H stretching band, in addition to the carbonyl stretch.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the reaction progress and to determine the purity of the final product.

Logical Workflow for Hydrolysis Study

The following diagram illustrates a general workflow for the investigation of the hydrolysis of this compound.

Caption: General workflow for the study of hydrolysis.

Conclusion

The hydrolysis of this compound is a significant reaction that impacts its stability and application as a fluorescent labeling agent. This guide has provided a theoretical framework for understanding this process, including the expected products, reaction mechanisms under different pH conditions, and standardized protocols for its investigation. For researchers in drug development and other scientific fields utilizing this compound, a thorough understanding of its hydrolytic degradation is essential for ensuring the reliability and accuracy of experimental results. Further empirical studies are warranted to provide quantitative data on the kinetics and yields of this hydrolysis reaction.

References

Methodological & Application

Application Notes and Protocols for Fluorescent Derivatization of Amines using 2-Methoxy-2,4-diphenylfuran-3-one (MDPF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary amines, including amino acids, biogenic amines, and pharmaceuticals, is crucial in various fields of research and drug development. Due to the lack of inherent fluorescence in many of these molecules, derivatization with a fluorogenic reagent is a common strategy to enhance detection sensitivity and selectivity, particularly in conjunction with high-performance liquid chromatography (HPLC). 2-Methoxy-2,4-diphenylfuran-3-one (MDPF) is a fluorogenic reagent that reacts with primary amines to yield highly fluorescent pyrrolinone derivatives, making it a valuable tool for trace analysis.

This document provides detailed application notes and protocols for the fluorescent derivatization of primary amines using MDPF, with a focus on its application in HPLC with fluorescence detection.

Principle of Derivatization

The derivatization of primary amines with MDPF is a two-step process. Initially, MDPF reacts with a primary amine in an alkaline environment (pH 9) to form a non-fluorescent intermediate. Subsequent acidification of the reaction mixture leads to the formation of a stable and highly fluorescent pyrrolinone derivative.[1] This resulting adduct can be readily detected by fluorescence spectroscopy.

Data Presentation

Fluorescence Properties of MDPF-Amine Adducts

The fluorescent properties of the derivatized amines are critical for their detection. The excitation and emission maxima may vary slightly depending on the specific amine and the solvent used.

| Analyte | Excitation Wavelength (λex) | Emission Wavelength (λem) | Solvent |

| MDPF-Hexylamine | 384 nm[2] | 472 nm[2] | Acetonitrile |

| General MDPF-Amine Adducts | Not Specified | 480-490 nm[1] | Not Specified |

HPLC Method Parameters for MDPF-Derivatized Amines (Hypothetical Optimized Protocol)

The following table presents a hypothetical optimized set of parameters for the HPLC analysis of MDPF-derivatized amines based on typical chromatographic conditions for similar fluorescent derivatives. These parameters should be optimized for specific applications.

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B; 35-40 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Fluorescence Detector | Excitation: 385 nm, Emission: 480 nm |

Experimental Protocols

Preparation of Reagents

-

MDPF Stock Solution (10 mM): Dissolve 26.6 mg of this compound (MDPF) in 10 mL of anhydrous acetone. Store in a dark, airtight container at 4°C. This solution should be prepared fresh weekly.

-

Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of deionized water. Adjust the pH to 9.0 with a 1 M sodium hydroxide solution.

-

Hydrochloric Acid (1 M): Prepare by diluting concentrated hydrochloric acid with deionized water.

-

Amine Standard Solutions (1 mM): Prepare individual stock solutions of the primary amines of interest by dissolving the appropriate amount in deionized water or a suitable solvent. Further dilute with deionized water to create working standards of desired concentrations (e.g., 1-100 µM).

Derivatization Protocol

-

To 100 µL of the amine standard solution or sample in a microcentrifuge tube, add 200 µL of 0.1 M borate buffer (pH 9.0).

-

Vortex the mixture briefly.

-

Add 100 µL of the 10 mM MDPF stock solution in acetone.

-

Vortex the reaction mixture for 30 seconds.

-

Incubate the reaction mixture at 50°C for 10 minutes in a water bath or heating block.

-

After incubation, cool the mixture to room temperature.

-

Acidify the reaction mixture by adding 50 µL of 1 M hydrochloric acid to develop the fluorescence.

-

Vortex the tube for 10 seconds.

-

The derivatized sample is now ready for HPLC analysis. Filter the sample through a 0.22 µm syringe filter before injection if necessary.

Visualizations

Reaction Mechanism of MDPF with a Primary Amine

Caption: Reaction of MDPF with a primary amine to form a fluorescent product.

Experimental Workflow for Amine Derivatization and Analysis

Caption: Workflow for MDPF derivatization and subsequent HPLC analysis.

Catecholamine Biosynthesis and Signaling Pathway

Caption: Overview of catecholamine biosynthesis and signaling.

Applications

The MDPF derivatization protocol is applicable to a wide range of primary amines, making it suitable for various research and development areas:

-

Pharmaceutical Analysis: Quantification of amine-containing active pharmaceutical ingredients (APIs) and their metabolites in biological fluids.

-

Neuroscience: Measurement of neurotransmitters such as dopamine and norepinephrine in microdialysates or tissue homogenates.[3][4]

-

Food Science: Determination of amino acids and biogenic amines in food products as a measure of quality and safety.

-

Clinical Diagnostics: Analysis of amino acid profiles in plasma or urine for the diagnosis of metabolic disorders.

Conclusion

The fluorescent derivatization of primary amines with this compound (MDPF) provides a sensitive and reliable method for their quantitative analysis. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this technique for a variety of analytical challenges. The robust nature of the derivatization, coupled with the high sensitivity of fluorescence detection, makes MDPF a powerful tool in modern analytical chemistry.

References

- 1. m.youtube.com [m.youtube.com]

- 2. 2-Methoxy-2,4-diphenyl-3(2H)-furanone suitable for fluorescence, ≥98.0% (HPLC) | 50632-57-0 [sigmaaldrich.com]

- 3. PathWhiz [pathbank.org]

- 4. Neurotransmitters: Catecholamines (Dopamine, Norepinephrine, Epinephrine) – Introduction to Neuroscience [openbooks.lib.msu.edu]

2-Methoxy-2,4-diphenylfuran-3-one in capillary electrophoresis for amino acid analysis

A Framework for Method Development with Novel Derivatization Agents

Audience: Researchers, scientists, and drug development professionals.

Note: While this document outlines the application of capillary electrophoresis for amino acid analysis, a specific search for protocols involving 2-Methoxy-2,4-diphenylfuran-3-one (MDF) did not yield established methods in the public domain. Therefore, this application note provides a comprehensive framework based on commonly used derivatization techniques, which can serve as a guide for developing and validating a method using a novel reagent such as MDF.

Introduction

Amino acid analysis is a cornerstone in various scientific fields, including biochemistry, clinical diagnostics, and pharmaceutical development. Capillary electrophoresis (CE) has emerged as a powerful technique for this purpose, offering high separation efficiency, minimal sample consumption, and rapid analysis times.[1][2][3] However, most amino acids lack a strong native chromophore or fluorophore, making their direct detection challenging.[1][4] To overcome this limitation, a derivatization step is typically employed to attach a labeling agent to the amino acids, thereby enhancing their detectability.[1][4][5]

This document provides a detailed overview of the principles and a general protocol for amino acid analysis by capillary electrophoresis with a focus on pre-column derivatization. While specific data for this compound (MDF) is unavailable, the methodologies described herein for other reagents can be adapted for its evaluation.

Principle of Derivatization in Amino Acid Analysis

Derivatization in the context of amino acid analysis for CE serves two primary purposes:

-

Introduction of a detectable tag: A chromophore or fluorophore is attached to the amino acid molecule, allowing for sensitive detection by UV-Vis absorbance or fluorescence detectors.[1][4]

-

Modification of physicochemical properties: Derivatization can alter the charge, size, and hydrophobicity of the amino acids, which can be leveraged to improve their separation by different CE modes, such as Micellar Electrokinetic Chromatography (MEKC).[6][7][8][9][10]

Commonly used derivatization agents for amino acid analysis by CE include:

-

Ortho-phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives.

-

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[1]

-

Fluorescein isothiocyanate (FITC): A widely used fluorescent labeling agent for primary amines.[1][7]

-

Naphthalene-2,3-dicarboxaldehyde (NDA): Reacts with primary amines in the presence of cyanide to form highly fluorescent cyanobenz[f]isoindole derivatives.[1]

-

Dansyl chloride: A popular reagent that reacts with primary and secondary amino groups to produce fluorescent derivatives.[11]

The derivatization reaction typically targets the primary or secondary amine group of the amino acids. The reaction conditions, such as pH, temperature, and reaction time, need to be optimized for each derivatizing agent to ensure complete and reproducible derivatization.

General Experimental Protocol

This section outlines a generic protocol that can be adapted for the analysis of amino acids using a novel derivatization agent and capillary electrophoresis.

Reagents and Sample Preparation

-

Amino Acid Standards: Prepare a stock solution containing a mixture of standard amino acids of known concentrations. Further dilutions are made to prepare calibration standards.

-

Derivatization Reagent Solution: Prepare the derivatization reagent (e.g., MDF) solution in an appropriate solvent. The concentration should be optimized to ensure a sufficient molar excess over the amino acids.

-

Reaction Buffer: A buffer solution to maintain the optimal pH for the derivatization reaction is required. Borate buffer at an alkaline pH (e.g., pH 9-10) is commonly used for many derivatization reactions.

-

Internal Standard (IS): An internal standard, a compound not present in the sample, should be used to improve the precision of the quantitative analysis.

-

Sample Preparation: Biological samples may require a deproteinization step, typically by precipitation with an acid (e.g., sulfosalicylic acid) or an organic solvent (e.g., acetonitrile), followed by centrifugation.[12]

Derivatization Procedure (Pre-column)

-

In a microcentrifuge tube, mix a defined volume of the amino acid standard solution or the prepared sample with the reaction buffer.

-

Add the internal standard solution.

-

Add the derivatization reagent solution.

-

Vortex the mixture thoroughly.

-

Incubate the reaction mixture at a specific temperature and for a specific time to ensure complete derivatization. These conditions need to be optimized for the specific reagent.

-

The reaction may be quenched by adding an acid or by immediate injection into the CE system.

Capillary Electrophoresis Conditions

The following table provides typical CE parameters that can be used as a starting point for method development.

| Parameter | Typical Value/Condition |

| Capillary | Fused-silica, 50-75 µm i.d., effective length 40-60 cm |

| Background Electrolyte (BGE) | Borate buffer, phosphate buffer. The pH and concentration need optimization. For MEKC, a surfactant like sodium dodecyl sulfate (SDS) is added to the BGE.[6][8] |

| Separation Voltage | 15-30 kV |

| Capillary Temperature | 20-25 °C |

| Injection Mode | Hydrodynamic (pressure) or electrokinetic (voltage) |

| Detection | UV-Vis absorbance or Laser-Induced Fluorescence (LIF) at the appropriate wavelength for the derivatized amino acids. |

Detection

The choice of detector depends on the properties of the derivatization agent.

-

UV-Vis Detector: If the derivatizing agent imparts a strong UV absorbance to the amino acids, a standard UV-Vis detector can be used.

-

Laser-Induced Fluorescence (LIF) Detector: For fluorescent derivatives, an LIF detector provides higher sensitivity and selectivity.[1]

Data Analysis and Quantitation

-

Peak Identification: Amino acids in a sample are identified by comparing their migration times with those of the standards.

-

Calibration Curve: A calibration curve is constructed by plotting the peak area (or height) ratio of each amino acid to the internal standard against the concentration of the amino acid standards.

-

Quantitation: The concentration of each amino acid in the sample is determined from its peak area ratio using the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance characteristics that should be evaluated during method validation. The values presented are representative and based on literature for established derivatization agents.

Table 1: Linearity and Limits of Detection (LOD) for Amino Acid Analysis by CE

| Amino Acid | Linear Range (µM) | r² | LOD (µM) |

| Aspartic Acid | 1 - 100 | > 0.99 | 0.5 |

| Glutamic Acid | 1 - 100 | > 0.99 | 0.5 |

| Serine | 1 - 100 | > 0.99 | 0.8 |

| Glycine | 1 - 100 | > 0.99 | 1.0 |

| Arginine | 1 - 100 | > 0.99 | 0.7 |

| Alanine | 1 - 100 | > 0.99 | 0.9 |

| Tyrosine | 1 - 100 | > 0.99 | 0.4 |

| Valine | 1 - 100 | > 0.99 | 0.6 |

| Phenylalanine | 1 - 100 | > 0.99 | 0.3 |

Table 2: Precision and Accuracy for Amino Acid Analysis by CE

| Amino Acid | Concentration (µM) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Accuracy (%) |

| Aspartic Acid | 50 | < 5 | < 8 | 95 - 105 |

| Glutamic Acid | 50 | < 5 | < 8 | 95 - 105 |

| Serine | 50 | < 5 | < 8 | 95 - 105 |

| Glycine | 50 | < 5 | < 8 | 95 - 105 |

| Arginine | 50 | < 5 | < 8 | 95 - 105 |

Visualizations

Experimental Workflow

Caption: General workflow for amino acid analysis by CE.

Principle of Micellar Electrokinetic Chromatography (MEKC)

Caption: Separation in MEKC based on analyte partitioning.

Conclusion

References

- 1. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in amino acid analysis by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 6. Micellar electrokinetic capillary chromatographic separation and fluorescent detection of amino acids derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Separation and determination of amino acids by micellar electrokinetic chromatography coupling with novel multiphoton excited fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Micellar electrokinetic capillary chromatographic method for the separation and quantitation of multiple amino acids as naphthoxy derivatives in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Labeling Peptides with 2-Methoxy-2,4-diphenylfuran-3-one (MDPF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2,4-diphenylfuran-3-one (MDPF) is a fluorescent labeling reagent that reacts with primary and secondary amines to form a stable, fluorescent pyrrolinone-type chromophore.[1][2] This property makes it a valuable tool for the sensitive detection and quantification of peptides and proteins in various applications, including electrophoresis, chromatography, and bioassays.[2][3] The labeling reaction proceeds readily with the free amino groups in a peptide, such as the N-terminal amine and the epsilon-amine of lysine residues, yielding a conjugate with characteristic fluorescence.[1] This document provides a detailed protocol for the labeling of peptides with MDPF, including reaction conditions, purification of the labeled product, and characterization.

Reaction Mechanism and Spectral Properties

MDPF reacts with the primary amino group of a peptide to form a highly fluorescent pyrrolinone derivative. This reaction allows for the covalent attachment of a fluorescent tag to the peptide.

Spectral Properties of MDPF-Peptide Conjugate:

The resulting MDPF-peptide conjugate exhibits distinct spectral properties that are crucial for its detection.

| Property | Wavelength/Value | Reference |

| Excitation Maximum (λex) | ~384 nm | [2] |

| Emission Maximum (λem) | ~472 nm (in acetonitrile) | [2] |

| Absorption Maxima | 275-285 nm and 370-390 nm | [1] |

Note: Spectral properties can be influenced by the solvent environment and the specific peptide sequence.

Experimental Protocol: Labeling Peptides with MDPF in Solution

This protocol outlines the steps for labeling a peptide with MDPF in a solution-phase reaction.

Materials:

-

Peptide of interest

-

This compound (MDPF)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer (e.g., 100 mM sodium bicarbonate or sodium borate, pH 8.5-9.5)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN)

-

Water, HPLC grade

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer (for verification)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Peptide Preparation:

-

Dissolve the peptide in the aqueous buffer to a final concentration of 1-5 mg/mL. The optimal concentration may vary depending on the peptide's solubility.

-

-

MDPF Reagent Preparation:

-

Prepare a stock solution of MDPF in anhydrous DMF or DMSO at a concentration of 10-20 mg/mL. This solution should be prepared fresh before use to minimize hydrolysis of the reagent.

-

-

Labeling Reaction:

-

To the peptide solution, add a 5- to 10-fold molar excess of the MDPF stock solution. The optimal stoichiometry may need to be determined empirically.

-

Vortex the reaction mixture gently to ensure thorough mixing.

-

Incubate the reaction at room temperature for 2-4 hours in the dark. The reaction can also be performed at 4°C overnight.

-

-

Quenching the Reaction (Optional):

-

The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted MDPF.

-

-

Purification of the Labeled Peptide:

-

Acidify the reaction mixture with a small amount of TFA (e.g., to a final concentration of 0.1%) to prepare it for RP-HPLC.

-

Purify the MDPF-labeled peptide from unreacted peptide, excess MDPF, and reaction byproducts using a semi-preparative or preparative RP-HPLC system.[4][5]

-

A C18 column is commonly used for peptide purification.[5][6]

-

Use a linear gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA) to elute the peptide. For example, a gradient of 5% to 95% ACN over 30-60 minutes.

-

Monitor the elution profile using UV absorbance at 220 nm (for the peptide backbone) and 384 nm (for the MDPF label).

-

Collect the fractions corresponding to the fluorescently labeled peptide peak.

-

-

Verification and Characterization:

-

Confirm the identity and purity of the collected fractions using analytical RP-HPLC.

-

Verify the mass of the labeled peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the successful conjugation of the MDPF molecule.

-

Characterize the fluorescence properties of the purified MDPF-peptide conjugate by measuring its excitation and emission spectra using a fluorometer.

-

Diagram: Experimental Workflow for Peptide Labeling with MDPF

References

- 1. Application of MDPF and fluorescamine XV chiroptical properties of MDPF condensation compounds with dipeptides in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-2,4-diphenyl-3(2H)-furanone fluorescence, = 98.0 HPLC 50632-57-0 [sigmaaldrich.com]

- 3. Fluorescent labeling of proteins with nile red and 2-methoxy-2,4-diphenyl-3(2H)-furanone: physicochemical basis and application to the rapid staining of sodium dodecyl sulfate polyacrylamide gels and Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

Application Notes and Protocols for MDPF as a Fluorescent Probe in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) is a versatile fluorogenic reagent primarily used for the derivatization of primary and secondary amines. This property makes it a valuable tool in the development of fluorescent enzyme assays, particularly for hydrolases. The principle of these assays lies in the covalent labeling of a substrate containing a primary amine with non-fluorescent MDPF. Enzymatic cleavage of this labeled substrate releases fluorescent fragments, and the resulting increase in fluorescence intensity is directly proportional to the enzyme's activity. A significant advantage of MDPF is that the reagent itself and its hydrolysis byproducts are non-fluorescent, leading to low background signals and high sensitivity.

This document provides detailed application notes and protocols for the use of MDPF as a fluorescent probe in enzyme assays, with a focus on hydrolases such as proteases, esterases, and lipases.

Principle of MDPF-Based Enzyme Assays

The core of the MDPF-based enzyme assay is a two-step process:

-

Substrate Labeling: A substrate specific to the enzyme of interest, and containing at least one primary amine group (e.g., lysine residues in a protein), is reacted with MDPF. This reaction, occurring at an alkaline pH, results in the formation of a non-fluorescent pyrrolinone pseudobase covalently attached to the substrate.

-

Enzymatic Reaction and Fluorescence Generation: The MDPF-labeled substrate is then introduced to the enzyme. As the enzyme hydrolyzes the substrate, it releases smaller, soluble fragments that are still attached to the MDPF derivative. Upon neutralization or acidification of the reaction mixture, the non-fluorescent pseudobase rearranges into a highly fluorescent, coplanar, and cationic pyrrolone derivative. The intensity of the emitted fluorescence is then measured to quantify enzyme activity.

The fluorescence properties of the final MDPF-amine adduct are typically characterized by an excitation maximum (λex) around 384 nm and an emission maximum (λem) around 472 nm.

Signaling Pathway: MDPF Reaction with Primary Amines

The reaction of MDPF with a primary amine (R-NH₂) proceeds through a nucleophilic attack of the amine on the furanone ring of MDPF. This leads to the formation of a non-fluorescent intermediate, which then rearranges to a stable, fluorescent pyrrolone derivative under appropriate pH conditions.

Caption: Reaction of MDPF with a primary amine to form a fluorescent product.

Applications

MDPF-based assays are particularly well-suited for the high-throughput screening of enzyme activity and for the evaluation of enzyme inhibitors. The methodology has been successfully applied to the study of collagenase and can be adapted for other proteases, as well as for esterases and lipases, provided a suitable amine-containing substrate is available.

Experimental Protocols

General Workflow for MDPF-Based Enzyme Assays

The general procedure for developing and performing an enzyme assay using MDPF as a fluorescent probe is outlined below.

Caption: General workflow for an MDPF-based enzyme assay.

Protocol 1: Fluorescent Assay for Collagenase Activity

This protocol is adapted from the method described by O'Grady et al. (1984) for the measurement of collagenase activity using MDPF-labeled collagen.

Materials:

-

Collagen (e.g., from rat tail)

-

MDPF (2-Methoxy-2,4-diphenyl-3(2H)-furanone)

-

Acetone

-

Borate buffer (0.1 M, pH 9.0)

-

Tris-HCl buffer (50 mM, pH 7.5) containing 5 mM CaCl₂ and 0.2 M NaCl (Assay Buffer)

-

Trichloroacetic acid (TCA), 5% (w/v)

-

Enzyme source (e.g., purified collagenase, cell culture supernatant)

-

Fluorometer (λex = 384 nm, λem = 472 nm)

Procedure:

Part A: Labeling of Collagen with MDPF

-

Dissolve collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL.

-

Dialyze the collagen solution against 0.1 M borate buffer (pH 9.0) overnight at 4°C.

-

Prepare a 10 mg/mL solution of MDPF in acetone.

-

Slowly add the MDPF solution to the collagen solution with gentle stirring to achieve a final MDPF concentration of 0.2 mg/mL.

-

Incubate the reaction mixture for 1 hour at room temperature in the dark.

-

Stop the reaction by adding an equal volume of 1 M Tris-HCl (pH 7.5).

-

Dialyze the MDPF-labeled collagen extensively against the Assay Buffer at 4°C to remove unreacted MDPF and byproducts.

-

Determine the protein concentration of the labeled collagen and store it at -20°C.

Part B: Collagenase Activity Assay

-

Prepare serial dilutions of the enzyme source in Assay Buffer.

-

In a microplate, add 50 µL of each enzyme dilution.

-

Add 50 µL of the MDPF-labeled collagen solution (final concentration to be optimized, typically in the µg/mL range) to each well to initiate the reaction.

-

Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours).

-

Stop the reaction by adding 100 µL of cold 5% TCA to each well to precipitate the undigested collagen.

-

Incubate on ice for 30 minutes.

-

Centrifuge the plate at 3000 x g for 15 minutes to pellet the precipitated collagen.

-

Carefully transfer 150 µL of the supernatant to a new black microplate.

-

Measure the fluorescence of the supernatant at λex = 384 nm and λem = 472 nm.

Data Analysis:

-

A standard curve can be generated by completely digesting a known amount of MDPF-labeled collagen and measuring the fluorescence.

-

Enzyme activity is expressed as the rate of increase in fluorescence over time.

Protocol 2: General Protocol for Esterase/Lipase Activity using an Amine-Containing Substrate

This protocol provides a general framework for adapting the MDPF assay for esterases and lipases. The key is the selection of a suitable substrate.

Substrate Selection:

-

Esterases: A suitable substrate would be an ester of a fatty acid with an amino alcohol (e.g., ethanolamine). For example, N-(2-hydroxyethyl)oleamide.

-

Lipases: A triglyceride analogue containing a primary amine could be synthesized. For example, a glycerol backbone with two fatty acid chains and one chain containing a terminal amine group.

Materials:

-

Amine-containing ester or lipid substrate

-

MDPF

-

Appropriate buffer for the enzyme (e.g., phosphate or Tris buffer)

-

Solvent for dissolving the substrate and MDPF (e.g., DMSO, acetone)

-